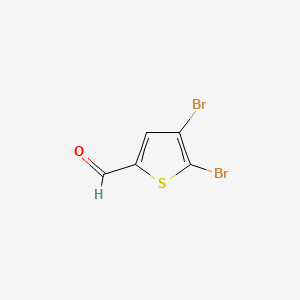

4,5-Dibromothiophene-2-carbaldehyde

Overview

Description

4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound . It has a molecular weight of 269.94 and its IUPAC name is 4,5-dibromo-2-thiophenecarbaldehyde . It is soluble in common organic solvents but insoluble in water .

Synthesis Analysis

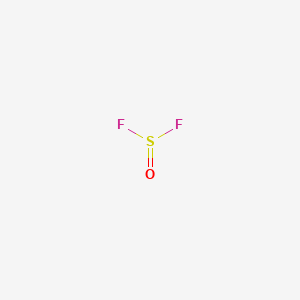

In organic synthetic chemistry, this compound can be used to synthesize highly functionalized thiophene organic molecules . Its aldehyde group can react with Wittig reagents such as trimethyl phosphorobromidate to produce α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to extend the molecule’s π-conjugated system .Molecular Structure Analysis

The molecular formula of this compound is C5H2Br2OS . The structure contains two bromine atoms and one aldehyde unit .Chemical Reactions Analysis

This compound exhibits high chemical reactivity . Its aldehyde unit has significant electrophilicity and can undergo nucleophilic addition reactions with common formate reagents and organozinc reagents to yield corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Thiophene Derivatives

- Synthesis of Various Thiophene Derivatives : 4,5-Dibromothiophene-2-carbaldehyde has been used to synthesize various thiophene derivatives. These derivatives have potential applications in the field of organic chemistry and material science (Hawkins et al., 1994).

Photochemical Synthesis

- Photochemical Synthesis of Phenyl-2-Thienyl Derivatives : This compound has been used in the photochemical synthesis of phenyl-2-thienyl derivatives, indicating its utility in photochemical reactions and potential applications in the synthesis of complex organic molecules (Antonioletti et al., 1986).

Fluorescent Materials

- Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives : Research has shown that this compound can be used to create novel fluorescent materials, which could be important for the development of organic light-emitting diode (OLED) technologies (Xu & Yu, 2011).

Organic Synthesis Methodologies

- Facile Preparation of Aminothiophene Carbaldehyde : The compound has been utilized in the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, showcasing its role in developing efficient and eco-friendly organic synthesis methodologies (Chen et al., 2014).

Optical Properties

- Investigation of Optical Properties : Studies have explored the synthesis and optical properties of 2-functionally substituted thienoquinolines derived from this compound, highlighting its significance in studying optical properties of organic compounds (Bogza et al., 2018).

Coupling Reactions

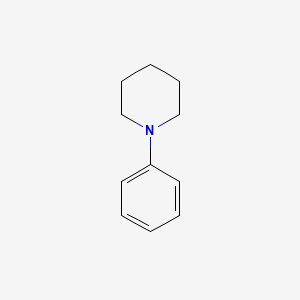

- Regioselective Double Suzuki Couplings : The compound has been instrumental in achieving regioselective double Suzuki couplings, demonstrating its application in complex organic coupling reactions (Handy & Mayi, 2007).

Biological Evaluation

- Biological Activities of Arylthiophene-2-Carbaldehydes : this compound has been used in the design and synthesis of arylthiophene-2-carbaldehydes, which have shown notable antibacterial and antiurease activities, indicating potential biomedical applications (Ali et al., 2013).

Safety and Hazards

The safety information for 4,5-Dibromothiophene-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound . The primary targets of this compound are common formate reagents and organozinc reagents . These targets play a crucial role in the nucleophilic addition reactions that this compound undergoes .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The aldehyde unit in its structure exhibits significant electrophilicity, allowing it to react with common formate reagents and organozinc reagents in nucleophilic addition reactions to produce corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of α,β-unsaturated aldehyde compounds. This is achieved through Wittig olefination reactions with phosphorus halides (such as trimethyl phosphorus bromide) . This reaction can be used to construct double bond structures to extend the π-conjugated system of the molecule .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents but insoluble in water . This solubility profile may impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of highly functionalized thiophene organic molecules . These molecules have extended π-conjugated systems, which are achieved through the formation of α,β-unsaturated aldehyde compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the bromine atom at the 5-position on the thiophene ring can undergo aromatic nucleophilic substitution reactions to produce debrominated ether products under alkaline conditions . Furthermore, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

4,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAVDVWAPGZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355661 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38071-22-6 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

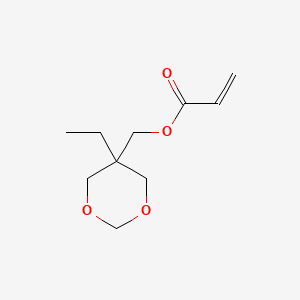

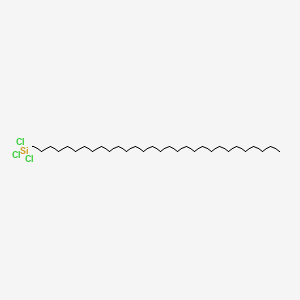

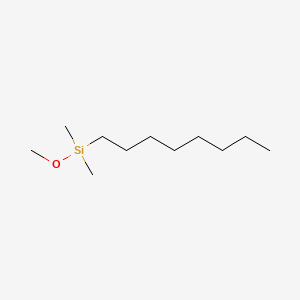

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)